molecular formula C8H13NO2 B15219478 (1R,2R)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate

(1R,2R)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate

Katalognummer: B15219478
Molekulargewicht: 155.19 g/mol
InChI-Schlüssel: NBJXCTLFPNBZSG-POYBYMJQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,2R)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate is a chiral cyclopropane derivative with significant importance in pharmaceutical and chemical research. The compound’s unique structure, featuring a cyclopropane ring with an amino group and a vinyl group, makes it a valuable intermediate in the synthesis of various biologically active molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate can be achieved through several methods. One notable approach involves the asymmetric synthesis of its acid counterpart, (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid, by sequential SN2–SN2’ dialkylation of ®-N-(benzyl)proline-derived glycine Schiff base Ni (II) complex . This method includes:

    PTC Alkylation (SN2): Phase-transfer catalysis (PTC) is used to introduce the vinyl group.

    Homogeneous SN2’ Cyclization: This step forms the cyclopropane ring.

    Disassembly of the Ni (II) Complex: The final step involves breaking down the Ni (II) complex to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound typically involve scaling up the laboratory synthesis processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

(1R,2R)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the vinyl group to an ethyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated hydrocarbons.

Wissenschaftliche Forschungsanwendungen

(1R,2R)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Wirkmechanismus

The mechanism by which (1R,2R)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the vinyl group can participate in π-π interactions. These interactions influence the compound’s biological activity and its role as an intermediate in various synthetic pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid: A stereoisomer with similar chemical properties but different biological activity.

    Methyl (1R,2R)-1-amino-2-vinylcyclopropanecarboxylate: A methyl ester variant with distinct reactivity.

Uniqueness

(1R,2R)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its isomers and analogs. This uniqueness makes it a valuable compound in both research and industrial applications.

Eigenschaften

Molekularformel

C8H13NO2

Molekulargewicht

155.19 g/mol

IUPAC-Name

ethyl (1R,2R)-1-amino-2-ethenylcyclopropane-1-carboxylate

InChI

InChI=1S/C8H13NO2/c1-3-6-5-8(6,9)7(10)11-4-2/h3,6H,1,4-5,9H2,2H3/t6-,8+/m0/s1

InChI-Schlüssel

NBJXCTLFPNBZSG-POYBYMJQSA-N

Isomerische SMILES

CCOC(=O)[C@]1(C[C@@H]1C=C)N

Kanonische SMILES

CCOC(=O)C1(CC1C=C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.